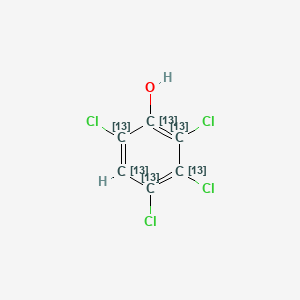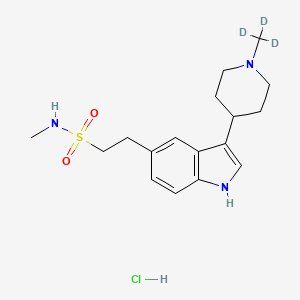
Phenyl-d5-7-hydroxywarfarin
Descripción general
Descripción
Phenyl-d5-7-hydroxywarfarin is a labeled metabolite of warfarin . It has the empirical formula C19H11D5O5, and a molecular weight of 329.36 .
Molecular Structure Analysis
The molecular structure of Phenyl-d5-7-hydroxywarfarin is represented by the SMILES string: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(CC©=O)C2=C(O)c3ccc(O)cc3OC2=O .Chemical Reactions Analysis
While specific chemical reactions involving Phenyl-d5-7-hydroxywarfarin are not available, it’s known that warfarin and its metabolites undergo various metabolic reactions in the body. These reactions are primarily catalyzed by cytochrome P450 enzymes .Physical And Chemical Properties Analysis
Phenyl-d5-7-hydroxywarfarin is a solid substance with a white color. It has a melting point of 201-203 °C. The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Deuterium-Labeled Metabolites : The synthesis of deuterium-labeled metabolites of warfarin, including Phenyl-d5-7-hydroxywarfarin, has been described in detail. These compounds were synthesized through various chemical processes for research purposes (Heimark et al., 1986).
Warfarin Metabolism and Analysis : Studies have focused on the metabolism of warfarin, its enantiomers, and metabolites including hydroxywarfarins. Advanced techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been used for profiling these compounds in human plasma (Jones et al., 2011).
Enzymatic Metabolism : The role of cytochrome P450 enzymes (CYP2C19) in the metabolism of warfarin into hydroxywarfarins has been explored. This research provides insights into the enzymatic pathways involved in the metabolism of warfarin and its metabolites (Kim et al., 2013).
Stereochemical Aspects in Metabolism : Studies have investigated the stereochemical aspects of warfarin metabolism, including the different metabolic pathways for its R and S isomers. This research helps in understanding how different drug interactions might affect warfarin metabolism (Lewis et al., 1974).
Glucuronidation of Hydroxywarfarins : The process of glucuronidation, a key metabolic pathway for drug elimination, has been studied for hydroxywarfarins. This research sheds light on how these metabolites are processed for excretion (Pugh et al., 2014).
Novel Metabolic Pathways : Discovery of new metabolic pathways for warfarin metabolites, such as the reductive elimination pathway for 10-Hydroxywarfarin, expands our understanding of warfarin metabolism and its clinical implications (Pouncey et al., 2022).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,7-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYEJMLNMTTJA-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746669 | |
| Record name | 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-d5-7-hydroxywarfarin | |
CAS RN |
94820-65-2 | |
| Record name | 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl-D(5)-hydroxywarfarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












